molecular formula C10H10N4O6S B12714146 Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- CAS No. 81717-24-0

Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-

Cat. No.: B12714146
CAS No.: 81717-24-0
M. Wt: 314.28 g/mol
InChI Key: HGDOVWYSYNVFHZ-UHFFFAOYSA-N
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Description

Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- is a chemical compound with the molecular formula C10H10N4O6S and a molecular weight of 314.27 g/mol . This compound is known for its unique structure, which includes both amide and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired product and reaction conditions .

Chemical Reactions Analysis

Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The sulfonyl and amide groups in the compound’s structure play a crucial role in its binding affinity and specificity .

Properties

CAS No.

81717-24-0

Molecular Formula

C10H10N4O6S

Molecular Weight

314.28 g/mol

IUPAC Name

N'-[4-(oxamoylsulfamoyl)phenyl]oxamide

InChI

InChI=1S/C10H10N4O6S/c11-7(15)9(17)13-5-1-3-6(4-2-5)21(19,20)14-10(18)8(12)16/h1-4H,(H2,11,15)(H2,12,16)(H,13,17)(H,14,18)

InChI Key

HGDOVWYSYNVFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)N

Origin of Product

United States

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